molecular formula C25H33N3O2 B3950740 1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine

1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B3950740
M. Wt: 407.5 g/mol
InChI Key: JIWOBGZPCHTGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. It was initially developed as an anti-parasitic drug but later gained popularity as a recreational drug due to its stimulant properties. In recent years, BZP has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the levels of glucose and lactate in the blood, indicating increased metabolic activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine in lab experiments is its ability to act as a stimulant, which can be useful in studying the effects of increased dopamine and norepinephrine levels in the brain. However, one limitation is that this compound has been shown to have potential neurotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine, including its potential use in the treatment of drug addiction and depression. Additionally, further research is needed to fully understand the potential neurotoxic effects of this compound and to determine its safety for use in humans.

Scientific Research Applications

1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine has been used in scientific research for a variety of applications, including its potential use as a treatment for Parkinson's disease. It has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-30-24-9-7-22(8-10-24)20-26-13-11-23(12-14-26)25(29)28-17-15-27(16-18-28)19-21-5-3-2-4-6-21/h2-10,23H,11-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWOBGZPCHTGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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